molecular formula C15H14ClNO5S B4711522 methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No. B4711522
M. Wt: 355.8 g/mol
InChI Key: UKZFBJRUMMRESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate, also known as CMMSB, is a chemical compound that has gained significant attention in the scientific community. It is a member of the benzoate ester family and is commonly used in laboratory experiments for its unique properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its ability to inhibit the activity of carbonic anhydrase IX, it has also been found to inhibit the activity of other enzymes, including carbonic anhydrase II and III. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate in laboratory experiments is its high yield and purity. Additionally, it is relatively easy to synthesize and can be easily verified through various analytical techniques. However, one of the limitations of using this compound is its potential toxicity, as it has been found to be toxic to certain cell lines. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate in scientific research. One potential application is in the treatment of cancer, as it has shown promise in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, this compound could be used as a precursor in the synthesis of other biologically active compounds, potentially leading to the discovery of new drugs and treatments.

Scientific Research Applications

Methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate has been extensively used in scientific research for its various applications. It is commonly used as a reagent in organic synthesis, specifically in the preparation of sulfonamides. It has also been used as a precursor in the synthesis of other biologically active compounds. Additionally, this compound has shown potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

methyl 3-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-21-14-7-6-12(9-13(14)16)23(19,20)17-11-5-3-4-10(8-11)15(18)22-2/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZFBJRUMMRESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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